molecular formula C12H16N4 B8686844 N~2~,N~2~-Diethylquinazoline-2,4-Diamine CAS No. 7461-77-0

N~2~,N~2~-Diethylquinazoline-2,4-Diamine

Cat. No.: B8686844
CAS No.: 7461-77-0
M. Wt: 216.28 g/mol
InChI Key: JJINOCDZQXZAML-UHFFFAOYSA-N
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Description

N²,N²-Diethylquinazoline-2,4-diamine is a quinazoline derivative characterized by diethyl substituents at the N² position of the quinazoline core. Quinazoline-2,4-diamines are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The substitution pattern at the 2- and 4-amino positions significantly influences their physicochemical properties and biological activities, such as antimicrobial, antifungal, and CNS-modulating effects.

Properties

CAS No.

7461-77-0

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

2-N,2-N-diethylquinazoline-2,4-diamine

InChI

InChI=1S/C12H16N4/c1-3-16(4-2)12-14-10-8-6-5-7-9(10)11(13)15-12/h5-8H,3-4H2,1-2H3,(H2,13,14,15)

InChI Key

JJINOCDZQXZAML-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=CC=CC=C2C(=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Variations :

  • N²,N²-Diethylquinazoline-2,4-diamine : Diethyl groups at N² ().
  • N4-Benzylamine-N2-isopropyl derivatives : Bulkier isopropyl (N²) and benzylamine (N⁴) substituents ().
  • N²,N⁴-Bis(4-chlorophenyl)quinazoline-2,4-diamine : Chlorophenyl groups at both N² and N⁴ ().
  • 6,7-Dimethoxy-N²-methyl derivatives : Methoxy groups on the benzene ring and methyl at N² ().

Antibacterial Activity :

  • N4-Benzylamine-N2-isopropyl derivatives (e.g., A4 and A5) exhibit MICs of 3.9–15.6 mg/mL against S. epidermidis and S. typhimurium . The CF₃-substituted benzylamine side chains enhance potency.
  • N²,N⁴-Bis(4-chlorophenyl)quinazoline-2,4-diamine shows antifungal activity against Aspergillus flavus , suggesting chlorophenyl groups favor antifungal over antibacterial action.

CNS Activity :

  • 6,7-Dimethoxy-N²-methylquinazoline-2,4-diamine derivatives demonstrate anxiolytic and antidepressant effects in rodent models , linked to methoxy groups enhancing blood-brain barrier permeability.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logD₇.₄) : Benzylamine/isopropyl derivatives () likely have higher logD values due to aromatic and branched alkyl groups, favoring membrane permeability but risking metabolic instability. Diethyl groups balance lipophilicity and metabolic resistance.
  • Metabolic Stability : Selected benzylamine derivatives show moderate stability in microsomal assays, with para-CF₃ substitution improving resistance to oxidation . Diethyl groups, being less sterically hindered, may undergo faster hepatic clearance.

Comparative Data Table

Compound Substituents (N²/N⁴) Key Biological Activity MIC (mg/mL) or IC₅₀ logD₇.₄ (Predicted)
N²,N²-Diethylquinazoline-2,4-diamine Diethyl / NH₂ Not reported (inference: moderate antibacterial) N/A ~2.1
N4-Benzylamine-N2-isopropyl (A4) Isopropyl / CF₃-benzyl Antibacterial (S. epidermidis) 3.9 ~3.5
N²,N⁴-Bis(4-chlorophenyl) 4-Cl-Ph / 4-Cl-Ph Antifungal (A. flavus) Not quantified ~4.0
6,7-Dimethoxy-N²-methyl Methyl / NH₂ Anxiolytic/antidepressant N/A (behavioral assays) ~1.8

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